Octocrylene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Application in Sunscreens and Cosmetics

Specific Scientific Field: Cosmetic Science

Summary of the Application: Octocrylene is an organic compound used in various cosmetic products, including sunscreens. Its primary function is to absorb UVB radiation and short UVA wavelengths, providing an adequate sun-protection factor and protecting the cosmetic formulations themselves from UV radiation .

Methods of Application or Experimental Procedures: Octocrylene is incorporated into cosmetic formulations due to its ability to absorb UV radiation. It is oil-soluble and water-resistant, making it suitable for various cosmetic products .

Results or Outcomes: Despite concerns about its potential as an endocrine disruptor and its allergic/photoallergic potential, Octocrylene continues to be widely used. It has been found in various environments, including swimming pools, where it is released by consumers .

Impact on Vitamin D Synthesis

Specific Scientific Field: Biochemistry

Summary of the Application: Research has been conducted to investigate how Octocrylene, a common ingredient in sunscreens, may disrupt the normal vitamin D synthesis pathway, leading to an imbalance in vitamin D levels in the body .

Methods of Application or Experimental Procedures: The study used molecular docking, molecular dynamic (MD) simulation, and MMPBSA-based assessment to investigate the potential disruption of vitamin D synthesis by Octocrylene .

Results or Outcomes: The study found that Octocrylene exhibited a binding energy of -11.52 kcal/mol with vitamin D binding protein (1KXP) and -11.71 for the calcitriol native ligand. These findings suggest that continuous exposure to Octocrylene may disrupt normal vitamin D synthesis .

Ecotoxicity Assessment

Specific Scientific Field: Environmental Science

Summary of the Application: Research has been conducted to assess the ecotoxicity of Octocrylene and its byproducts formed during chlorination processes .

Methods of Application or Experimental Procedures: The study identified 11 disinfection byproducts of Octocrylene under typical chlorination conditions of wastewater or swimming pools. The ecotoxicological assessment of Octocrylene and its products was carried out using Phaeodactylum tricornutum, Brachionus plicatilis, and Aliivibrio fischeri as bioindicators .

Results or Outcomes: The study found that toxic byproducts might be generated during the oxidation process, increasing the potential risk to the marine environment .

Application in Skin Care Products

Specific Scientific Field: Cosmetology

Summary of the Application: Octocrylene is used as an additive ingredient in skin care products and cosmetics. It helps protect the skin against UV radiation and also has emollient properties .

Methods of Application or Experimental Procedures: Octocrylene is added to skin care products and cosmetics due to its UV radiation absorbing properties and its emollient properties .

Results or Outcomes: While it is effective in protecting the skin against UV radiation, it may cause side effects such as allergic reactions .

Impact on Marine Life

Specific Scientific Field: Marine Biology

Summary of the Application: Research has been conducted to assess the impact of Octocrylene on marine life, such as coral .

Methods of Application or Experimental Procedures: The study identified the presence of Octocrylene in various environments, including those of swimming pools, where it is evidently released by consumers .

Results or Outcomes: The study found that Octocrylene is now considered an emerging micropollutant. It is linked to harming marine ecosystems .

Role in Sun Protection

Specific Scientific Field: Dermatology

Summary of the Application: UV filters in sunscreens, including Octocrylene, play a major role in mitigating the risks that solar ultraviolet radiation poses to the human organism .

Methods of Application or Experimental Procedures: Octocrylene is incorporated into sunscreens due to its ability to absorb UV radiation. It is very stable, and it may preserve and augment other UV absorbers while enhancing their skin coating uniformity .

Results or Outcomes: Despite concerns about its potential adverse effects, UV filters approved by the respective governing bodies are safe for human use and their proven skin cancer-preventing properties make them indispensable for sensible sun protection habits .

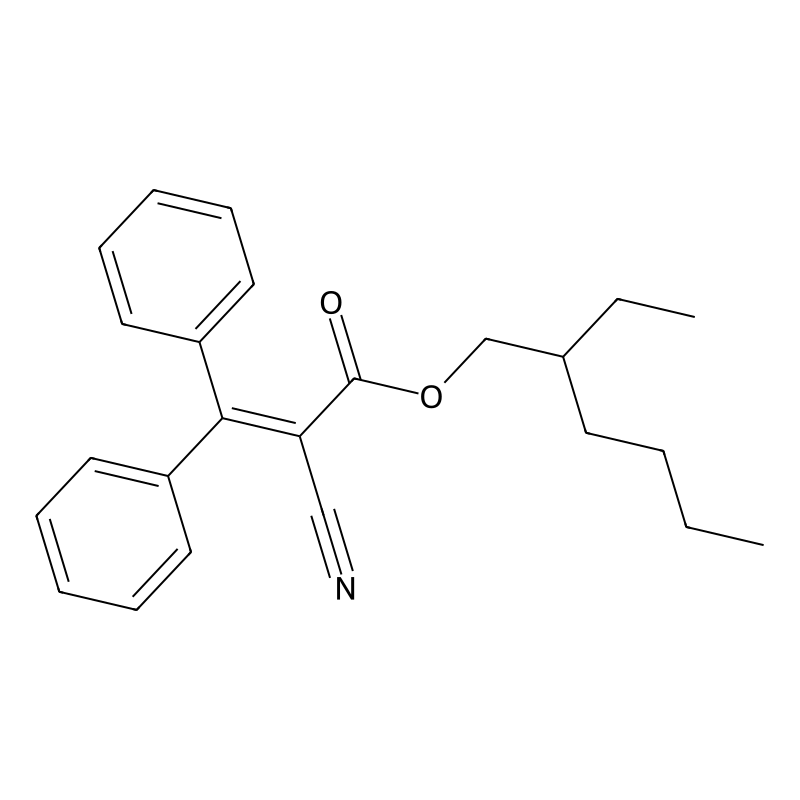

Octocrylene is an organic compound, specifically an ester known as 2-ethylhexyl 2-cyano-3,3-diphenylacrylate. It appears as a clear, viscous, oily liquid and is primarily utilized in sunscreens and cosmetics due to its ability to absorb ultraviolet (UV) radiation, particularly UVB and short-wave UVA rays (280-320 nm) . This absorption helps protect the skin from DNA damage caused by sun exposure. The compound is synthesized through the Knoevenagel condensation of 2-ethylhexyl cyanoacetate and benzophenone .

- UV Absorption: Octocrylene acts as a chemical sunscreen by absorbing UV radiation. When UV light hits a molecule of Octocrylene, the energy from the light is absorbed by the electron cloud around the conjugated double bonds, promoting the electrons to a higher energy level []. This absorption process prevents the UV radiation from reaching the skin and causing damage.

Octocrylene undergoes various chemical transformations. One notable reaction is the retro-aldol condensation, which can convert octocrylene into benzophenone over time . In chlorinated environments, such as swimming pools or wastewater, octocrylene can degrade into several byproducts through a series of reactions involving hydrolysis and chlorination . The degradation products include various intermediates and byproducts like 2-ethylhexyl 2,2-diphenylacetate and others identified through mass spectrometry .

Octocrylene has demonstrated both beneficial and potentially harmful biological activities. While it effectively protects against UV radiation, studies indicate that it can penetrate the skin and act as a photosensitizer, leading to increased free radical production upon exposure to light . This has raised concerns regarding its safety profile, especially regarding its potential role in promoting skin damage and possibly increasing melanoma risk among sunscreen users . Additionally, octocrylene has been shown to accumulate in marine organisms, potentially affecting reproduction and development in aquatic life .

The synthesis of octocrylene typically involves the following steps:

- Knoevenagel Condensation: The reaction between 2-ethylhexyl cyanoacetate and benzophenone forms octocrylene.

- Purification: The resulting product is purified using techniques such as distillation or chromatography to remove impurities and byproducts.

Octocrylene is widely used in various applications:

- Sunscreens: As a UV filter that protects against sunburn and skin cancer.

- Cosmetics: Incorporated into anti-aging creams and moisturizers for its emollient properties.

- Hair Products: Used in formulations like hair sprays for its ability to stabilize other UV filters .

Several compounds share similarities with octocrylene in terms of structure or function. Below is a comparison highlighting their uniqueness:

| Compound Name | Chemical Structure | Primary Use | Unique Features |

|---|---|---|---|

| Avobenzone | 4-tert-butyl-4'-methoxydibenzoylmethane | Sunscreen | Broad-spectrum UV filter; stable under sunlight. |

| Benzophenone | Diphenyl ketone | UV filter | Can cause skin sensitization; used for photostability. |

| Homosalate | 3-Hydroxy-3-methylbutanoic acid | Sunscreen | Solubilizes other UV filters; less effective alone. |

| Octinoxate | Ethylhexyl methoxycinnamate | Sunscreen | Absorbs UVB rays; often combined with other filters. |

Octocrylene's unique characteristic lies in its ability to dissolve other crystalline UV filters effectively while providing substantial UV protection itself . Its emollient properties also enhance the texture of cosmetic products.

Knoevenagel Condensation Mechanism Optimization

The Knoevenagel condensation represents the cornerstone synthetic pathway for octocrylene production, involving the condensation of 2-ethylhexyl cyanoacetate with benzophenone to form the characteristic acrylate structure [1] [2]. This carbon-carbon bond forming reaction proceeds through a well-established mechanism involving nucleophilic attack by the activated methylene compound on the carbonyl carbon of benzophenone [3] [4].

The reaction mechanism initiates with base-catalyzed deprotonation of the methylene group adjacent to both the cyano and ester functionalities in 2-ethylhexyl cyanoacetate [3]. The resulting carbanion, stabilized by resonance with both electron-withdrawing groups, subsequently attacks the electrophilic carbonyl carbon of benzophenone. This nucleophilic addition forms a tetrahedral intermediate, which then undergoes elimination of water to yield the desired α,β-unsaturated ester product with extended conjugation [5] [6].

Catalyst optimization studies have demonstrated significant variations in reaction efficiency depending on the base system employed [3] [4]. Sodium carbonate emerges as the preferred catalyst for industrial applications, enabling complete conversion within one hour at 130°C under nitrogen atmosphere [7]. Alternative basic catalysts including calcium carbonate and magnesium oxide require extended reaction times of 2-3 hours to achieve comparable conversion rates [7]. Recent investigations into metal-organic framework catalysts, particularly HKUST-ethylenediamine systems, have shown remarkable activity at room temperature, achieving complete conversion within 5 minutes [3].

Table 1: Knoevenagel Condensation Catalyst Performance Data

| Catalyst System | Reaction Temperature (°C) | Reaction Time (hours) | Product Purity (%) | Yield (%) | Catalyst Loading (mol%) |

|---|---|---|---|---|---|

| Sodium Carbonate (Na2CO3) | 130 | 1 | 99.8 | 97 | 10 |

| Calcium Carbonate (CaCO3) | 130 | 2-3 | 99.8 | 97 | 10 |

| Magnesium Oxide (MgO) | Room temp | 2-3 | >80 | >80 | Various |

| Zinc Acetate (Zn(OAc)2) | 130 | 1 | 99.8 | 97 | 10 |

| Manganese Acetate (Mn(OAc)2) | 130 | 1 | 99.8 | 97 | 10 |

| HKUST-Ethylenediamine | Room temp | 0.083 | 100 | 100 | Various |

| Aluminum-enriched Fluoroapatite | Room temp | 3 | 85 | 82 | Various |

| Aluminum-enriched Hydroxyapatite | Room temp | 3 | 90 | 88 | Various |

Solvent selection profoundly influences reaction kinetics and product selectivity [3] [5]. Protic solvents, particularly ethanol, demonstrate superior performance compared to aprotic alternatives due to their ability to stabilize reaction intermediates through hydrogen bonding interactions [3]. The polarity of the solvent system directly correlates with the stabilization of the charged transition states formed during the condensation process [4].

Temperature optimization requires careful balance between reaction rate enhancement and minimization of side reactions [3] [5]. While elevated temperatures accelerate the desired condensation, they also promote competing pathways including ester hydrolysis and aromatic substitution reactions. The optimal temperature range of 120-140°C provides sufficient thermal energy for efficient conversion while maintaining selectivity toward the target product [7] [4].

Catalytic Systems for Transesterification Reactions

Transesterification reactions play a crucial role in octocrylene synthesis, particularly in the preparation of the required 2-ethylhexyl cyanoacetate starting material from lower alkyl esters [8] [9]. This process involves the exchange of alcohol moieties between ester molecules, typically converting methyl or ethyl cyanoacetate to the desired 2-ethylhexyl ester through reaction with 2-ethylhexanol [7].

The transesterification mechanism proceeds through either acid or base catalysis, with each pathway exhibiting distinct kinetic profiles and selectivity patterns [10] [11]. Base-catalyzed transesterification initiates through nucleophilic attack by alkoxide ions on the carbonyl carbon, forming a tetrahedral intermediate that subsequently eliminates the original alcohol moiety [10]. This mechanism generally provides faster reaction rates but requires careful control of moisture content to prevent saponification side reactions [9].

Alkali metal compounds, particularly sodium and potassium hydroxides, represent the most widely employed basic catalysts for industrial transesterification [9] [12]. These systems achieve conversion rates exceeding 95% under optimized conditions but necessitate rigorous purification procedures to remove residual alkaline species [9]. The presence of water in the reaction mixture leads to competing hydrolysis reactions that form soap byproducts and reduce overall yield [9].

Table 2: Transesterification Catalyst Systems for Octocrylene Synthesis

| Catalyst Type | Operating Temperature (°C) | Reaction Medium | Conversion Rate (%) | Process Selectivity | Industrial Application |

|---|---|---|---|---|---|

| Sodium Carbonate (Na2CO3) | 130 | Nitrogen flow | >99 | High | Common |

| Potassium Hydroxide (KOH) | 120 | Alcohol excess | >95 | Moderate | Biodiesel |

| Sodium Hydroxide (NaOH) | 120 | Alcohol excess | >95 | Moderate | Biodiesel |

| Titanium(IV) Tetraisopropoxide | 250-300 | Slurry | >90 | High | Polyester |

| Platinum Dioxide (PtO2) | 93-97 | Ethanol | >95 | Excellent | Research |

| Copper-deposited Vanadium Oxide | 100 | Solvent-free | >99 | High | Emerging |

| Zinc Acetate (Zn(OAc)2) | 250-300 | Ethylene glycol | >95 | High | Polyester |

| Antimony Trioxide (Sb2O3) | 275 | High vacuum | >90 | High | Polyester |

Heterogeneous catalytic systems offer significant advantages for large-scale transesterification applications [8] [13]. Solid acid catalysts, including ion-exchange resins and metal oxides, facilitate product separation and catalyst recovery while minimizing equipment corrosion [9]. Amberlyst 45, a strongly acidic resin with enhanced thermal stability, achieves biodiesel formation yields exceeding 80% with excellent reusability characteristics [9].

Recent developments in transition metal catalysis have introduced novel approaches to transesterification optimization [13] [14]. Platinum dioxide demonstrates exceptional catalytic activity under mild conditions, enabling efficient ester exchange at temperatures below 100°C [13]. This system operates through formation of platinum-alcohol intermediates that facilitate alcohol exchange without requiring strong acids or bases [13].

The role of alcohol stoichiometry proves critical for maximizing transesterification efficiency [9] [10]. Excess alcohol drives the equilibrium toward product formation while simultaneously serving as both reactant and solvent. Typical industrial processes employ 3-6 molar equivalents of the incoming alcohol relative to the starting ester to ensure complete conversion [9].

Purification Strategies: Distillation vs. Chromatographic Methods

Purification of octocrylene requires sophisticated separation techniques capable of removing both unreacted starting materials and various byproducts formed during synthesis [7] [15]. The selection of appropriate purification methodology depends on the scale of operation, purity requirements, and economic considerations inherent to industrial processing [16] [17].

Distillation techniques represent the primary purification approach for large-scale octocrylene manufacturing [7] [15]. Simple distillation proves effective for initial purification steps, removing low-boiling impurities and residual solvents through selective vaporization [15] [16]. The relatively high boiling point of octocrylene (218°C at atmospheric pressure) enables efficient separation from most organic impurities [18].

Vacuum distillation offers enhanced selectivity and reduced thermal stress compared to atmospheric distillation [15] [16]. Operating under reduced pressure lowers the required distillation temperature, minimizing thermal decomposition of the product while maintaining efficient separation of components with similar volatilities [19]. Film evaporation, a specialized vacuum distillation technique, achieves product purities of 99.8% through controlled thin-film formation on heated surfaces [7].

Table 3: Purification Methods Comparison for Octocrylene

| Purification Method | Operating Conditions | Purity Achieved (%) | Energy Requirements | Scale Applicability | Product Recovery (%) |

|---|---|---|---|---|---|

| Simple Distillation | Atmospheric pressure, 218°C | 95.0 | High | Industrial | 90 |

| Vacuum Distillation | Reduced pressure, <200°C | 98.0 | Moderate | Industrial | 95 |

| Fractional Distillation | Atmospheric, multiple stages | 97.0 | High | Industrial | 93 |

| Molecular Distillation | <0.001 mmHg, <150°C | 99.5 | Low | Specialized | 98 |

| Film Evaporation | Reduced pressure, heated film | 99.8 | Moderate | Industrial | 97 |

| Column Chromatography | Silica gel, solvent gradient | 98.0 | Low | Laboratory | 85 |

| High-Performance Liquid Chromatography | C18 column, mobile phase | 99.0 | Low | Analytical | 90 |

| Pressurized Liquid Extraction | Elevated pressure and temperature | 98.0 | Moderate | Laboratory | 88 |

Fractional distillation provides enhanced separation efficiency through multiple theoretical plates within the distillation column [19] [16]. This technique proves particularly valuable when separating octocrylene from structurally similar impurities with closely related boiling points. The incorporation of packing materials or tray systems increases the number of vapor-liquid equilibrium stages, thereby improving separation resolution [19].

Molecular distillation represents the most sophisticated distillation technique available for octocrylene purification [16]. Operating at extremely low pressures (less than 0.001 mmHg), this method achieves separation based on differences in molecular mean free path rather than vapor pressure [16]. The short residence time and low operating temperature minimize thermal degradation while achieving exceptional purity levels exceeding 99.5% [16].

Chromatographic purification methods, while less suitable for large-scale production, provide valuable analytical and small-scale preparative capabilities [20] [21]. Column chromatography employing silica gel stationary phases enables separation based on differential adsorption characteristics [20]. Gradient elution with chloroform-methanol mixtures achieves effective separation of octocrylene from polar impurities [20].

High-performance liquid chromatography serves dual roles in both analytical characterization and preparative purification [20] [22]. Reversed-phase systems utilizing C18 columns with methanol-water mobile phases demonstrate excellent resolution for octocrylene and related compounds [22]. Detection at 330 nm wavelength provides sensitive monitoring of compound elution with retention times optimized through mobile phase composition adjustment [22].

Byproduct Formation During Scale-Up Processes

Scale-up of octocrylene synthesis from laboratory to industrial scale introduces significant challenges related to byproduct formation and process control [23] [24]. The transition to larger reaction volumes fundamentally alters heat and mass transfer characteristics, often leading to the formation of undesired side products that require careful management [23] [25].

Benzophenone represents the most significant byproduct concern in octocrylene manufacturing [26] [27]. This compound forms through retro-aldol condensation of the target product under elevated temperature and basic conditions [27] [28]. The reaction proceeds slowly over time, with studies indicating that approximately 3% of octocrylene can degrade to benzophenone within 2 hours under stress conditions [28]. Industrial processes must carefully control pH and temperature to minimize this degradation pathway [29].

Heat transfer limitations in large-scale reactors contribute significantly to byproduct formation [23] [24]. Inadequate temperature control leads to localized hot spots that promote side reactions including ester hydrolysis, aromatic substitution, and oxidative processes [23]. The implementation of enhanced mixing systems and temperature monitoring becomes crucial for maintaining product quality during scale-up [24] [25].

Table 4: Scale-Up Process Byproducts and Formation Mechanisms

| Byproduct Compound | Formation Pathway | Typical Concentration (%) | Process Conditions Favoring Formation | Mitigation Strategy |

|---|---|---|---|---|

| Benzophenone | Retro-aldol condensation | 0.5-3.0 | Elevated temperature, basic conditions | pH control, reduced temperature |

| 2-Ethylhexyl Cyanoacetate | Incomplete condensation | 0.1-0.8 | Incomplete reaction time | Extended reaction time |

| Diphenyl Ketone Derivatives | Side condensation reactions | 0.2-1.5 | High catalyst loading | Optimized catalyst concentration |

| Chlorinated Aromatics | Chlorination during purification | 0.05-0.3 | Chlorinated solvents present | Chlorine-free processes |

| Cyanoacetic Acid | Hydrolysis of ester bond | 0.1-0.5 | Presence of water, basic pH | Water removal, pH control |

| Hydroxylated Products | Oxidative processes | 0.3-1.2 | Oxygen exposure, heat | Inert atmosphere processing |

| Dimeric Compounds | Coupling reactions | 0.2-0.9 | High concentration, extended time | Controlled concentration |

| Oxidation Products | Thermal degradation | 0.1-0.6 | High temperature, oxygen | Antioxidants, controlled atmosphere |

Impurity accumulation during continuous processing presents unique challenges for industrial octocrylene production [23]. Trace contaminants that have minimal impact at laboratory scale can build up to significant concentrations in large-scale operations, affecting both product quality and process performance [23]. Regular purge streams and enhanced purification protocols become necessary to maintain acceptable impurity levels [24].

Chlorination byproducts emerge as a particular concern when chlorinated solvents or cleaning agents are employed during processing [26] [30]. Studies have identified eleven distinct chlorination products formed under typical water treatment conditions, many of which exhibit enhanced toxicity compared to the parent compound [26] [30]. Industrial facilities must implement chlorine-free processing protocols to minimize formation of these hazardous byproducts [30].

The formation of dimeric and oligomeric products increases substantially during scale-up due to enhanced intermolecular contact in concentrated reaction mixtures [26]. These high molecular weight byproducts prove difficult to remove through conventional distillation and can significantly impact product purity [26]. Careful control of reaction concentration and residence time helps minimize their formation [25].

Oxidative degradation pathways become more prominent in large-scale operations due to increased surface area exposure and longer processing times [31] [28]. The presence of atmospheric oxygen leads to formation of hydroxylated derivatives and other oxidation products that compromise product stability [28]. Implementation of inert atmosphere processing and addition of antioxidants effectively mitigate these degradation pathways [31].

Physical Description

Liquid

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 16 of 682 companies. For more detailed information, please visit ECHA C&L website;

Of the 7 notification(s) provided by 666 of 682 companies with hazard statement code(s):;

H413 (90.24%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Mechanism of Action

Other CAS

Wikipedia

Biological Half Life

Use Classification

Fragrance Ingredients

Cosmetics -> Uv absorber; Uv filte

General Manufacturing Information

Paint and Coating Manufacturing

Adhesive Manufacturing

Plastics Product Manufacturing

All Other Chemical Product and Preparation Manufacturing

2-Propenoic acid, 2-cyano-3,3-diphenyl-, 2-ethylhexyl ester: ACTIVE

Dates

Drug Information

Skin care research